molecular formula C22H20ClF3N4O B11665967 3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11665967
M. Wt: 448.9 g/mol
InChI Key: BJGAFGXADZUOAB-UHFFFAOYSA-N
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Description

3-CHLORO-5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and phenylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-CHLORO-5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-CHLORO-5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE: Shares the trifluoromethyl and chloro groups but lacks the pyrazolo[1,5-a]pyrimidine core.

    5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE: Similar core structure but different substituents.

Properties

Molecular Formula

C22H20ClF3N4O

Molecular Weight

448.9 g/mol

IUPAC Name

3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O/c1-13(14-8-4-2-5-9-14)27-21(31)19-18(23)20-28-16(15-10-6-3-7-11-15)12-17(22(24,25)26)30(20)29-19/h2-11,13,16-17,28H,12H2,1H3,(H,27,31)

InChI Key

BJGAFGXADZUOAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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